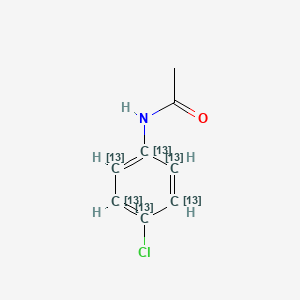
4'-Chloroacetanilide-13C6
概要
説明
4’-Chloroacetanilide-13C6 is a labeled derivative of 4’-chloroacetanilide, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research for tracing and analytical purposes. The parent compound, 4’-chloroacetanilide, is an acetamide substituted on nitrogen by a para-chlorophenyl group. It is commonly used in the synthesis of various pharmaceuticals and dyes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloroacetanilide typically involves the acetylation of 4-chloroaniline using acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. For the isotopically labeled version, 4’-chloroaniline-13C6 is used as the starting material .
Industrial Production Methods: In an industrial setting, the synthesis of 4’-chloroacetanilide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst, followed by purification through crystallization or distillation .
化学反応の分析
Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4’-methoxyacetanilide when using methoxide.
Oxidation: Products include 4-chloroquinone derivatives.
Reduction: Products include 4-chloroaniline.
科学的研究の応用
4’-Chloroacetanilide-13C6 is used extensively in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Industry: Used in the synthesis of dyes and other industrial chemicals
作用機序
The mechanism of action of 4’-chloroacetanilide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, it is used to trace the pathways and transformations of the parent compound. The labeled carbon atoms allow for precise tracking using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
類似化合物との比較
4’-Methylacetanilide: Similar structure but with a methyl group instead of a chlorine atom.
4-Aminophenol: Contains an amino group instead of an acetamide group.
4-Nitrophenol: Contains a nitro group instead of a chlorine atom.
Uniqueness: 4’-Chloroacetanilide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and analytical applications. The presence of the chlorine atom also imparts distinct chemical reactivity compared to its analogs .
特性
IUPAC Name |
N-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOCFNAWIODMF-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

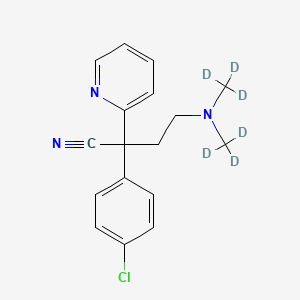
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
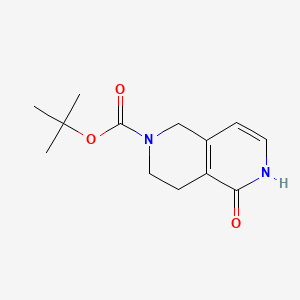


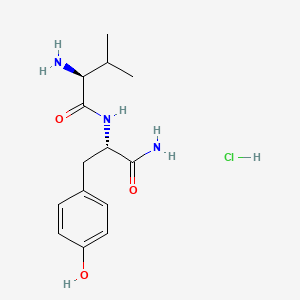

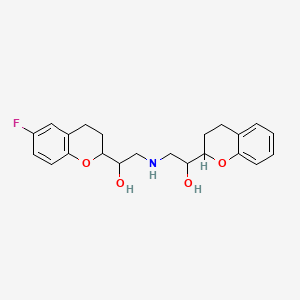

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
